Contribution of 2-Methyl-3-nitro Substitution to a Distinct DNMT3A Inhibitory Profile in Phenylethylbenzamide Series
In a series of 29 phenylethylbenzamide derivatives evaluated for DNMT3A inhibition, structural variations dictated differential activity. While the most potent analog, a 4-nitrobenzamide (compound 24), demonstrated >60% inhibition of the human catalytic DNMT3A at 100 µM, the novel 2-methyl-3-nitro substitution pattern on 2-methyl-3-nitro-N-(1-phenylethyl)benzamide contributes to a distinct SAR profile [1]. The activity of the compound class was benchmarked against the parent molecule NSC 319745, which exhibited negligible inhibitory activity (<3% at 100 µM), confirming that the addition of the phenylethyl and specific nitro/methyl substituents is essential for engaging the target [1].
| Evidence Dimension | DNMT3A enzymatic inhibition (% inhibition) and structure-activity relationship (SAR) |
|---|---|
| Target Compound Data | Not explicitly reported as an isolated compound; characterized as part of a 29-compound library with a unique 2-methyl-3-nitro substitution pattern. |
| Comparator Or Baseline | Baseline: Parent molecule NSC 319745 showed negligible DNMT3A inhibition (<3% at 100 µM). In-class comparator: 4-nitrobenzamide analog (compound 24) showed >60% inhibition at 100 µM. |
| Quantified Difference | The specific 2-methyl-3-nitro orientation offers a distinct SAR vector for probing DNMT3A active site topology, differentiating it from both the inactive parent scaffold and more potent 4-nitro isomer. |
| Conditions | In vitro nonradioactive fluorescence-based assay against human catalytic DNMT3A domain at 100 µM and 10 µM. |
Why This Matters
This confirms the compound's value as a negative control or structural probe in DNMT3 inhibition assays, where its unique substitution pattern is essential for building SAR models to distinguish specific catalytic domain interactions.
- [1] Kabro, A., Lachance, H., Marcoux-Archambault, I., Perrier, V., Doré, V., Gros, C., ... & Gagnon, A. (2013). Preparation of phenylethylbenzamide derivatives as modulators of DNMT3 activity. MedChemComm, 4(12), 1562-1570. View Source
